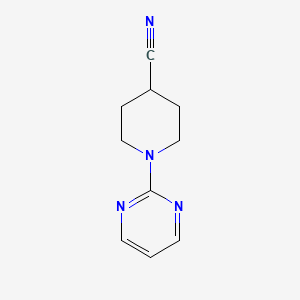

1-Pyrimidin-2-ylpiperidine-4-carbonitrile

Descripción

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Moieties in Contemporary Medicinal Chemistry

The pyrimidine and piperidine rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide range of biologically active compounds and approved drugs. nih.gov Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets, their favorable pharmacokinetic properties, and their synthetic tractability.

The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. researchgate.net This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug development. gsconlinepress.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ring system itself can participate in π-π stacking interactions with aromatic residues in proteins. nih.gov This versatility allows pyrimidine-containing compounds to target a wide array of enzymes and receptors. Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. orientjchem.orgwjarr.com

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most common nitrogen-containing scaffolds found in pharmaceuticals. nih.gov Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues in proteins. researchgate.net This feature is crucial for the activity of many piperidine-containing drugs. The piperidine scaffold is a key component in drugs targeting the central nervous system, as well as in antiviral, anticancer, and antimalarial agents. researchgate.net

The combination of these two pharmacophoric groups into a single molecule, as seen in the 1-pyrimidin-2-ylpiperidine scaffold, offers the potential for synergistic interactions with biological targets, leading to enhanced potency and selectivity.

Table 1: Biological Activities of Pyrimidine and Piperidine Derivatives

| Biological Activity | Pyrimidine Derivatives | Piperidine Derivatives |

| Anticancer | Methotrexate, Fluorouracil researchgate.net | Tamoxifen, Raloxifene researchgate.net |

| Antiviral | Zidovudine (AZT), Lamivudine orientjchem.org | Lopinavir, Ritonavir |

| Antibacterial | Trimethoprim, Sulfadiazine orientjchem.org | Ciprofloxacin, Levofloxacin |

| Antifungal | Flucytosine orientjchem.org | Terbinafine |

| Anti-inflammatory | Piroxicam | Celecoxib |

| CNS Activity | Barbiturates | Risperidone, Methylphenidate researchgate.netresearchgate.net |

Overview of the 1-Pyrimidin-2-ylpiperidine-4-carbonitrile Core Structure and its Research Relevance

The core structure of this compound features a pyrimidine ring linked to a piperidine ring at the 2-position of the pyrimidine and the 1-position of the piperidine. A nitrile group is attached to the 4-position of the piperidine ring. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities to the molecule.

The 2-aminopyrimidine substructure is a common motif in kinase inhibitors, where the amino group and one of the pyrimidine nitrogens can form crucial hydrogen bonds with the hinge region of the kinase domain. The piperidine ring can serve as a versatile scaffold for introducing various substituents to modulate solubility, lipophilicity, and binding interactions with the target protein. The 4-carbonitrile group is an interesting functional group that can act as a hydrogen bond acceptor and can also be used as a synthetic handle for further chemical modifications.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research relevance of this scaffold can be inferred from studies on related compounds. For instance, piperidine-pyrimidine amides have been investigated for their enzymatic inhibitory activity. researchgate.net The combination of pyrimidine and piperidine moieties has been explored in the design of antagonists for various receptors, such as the adenosine (B11128) A2A receptor. nih.gov The nitrile group, in particular, is a key feature in many approved drugs and investigational compounds, contributing to their binding affinity and metabolic stability.

The modular nature of the this compound scaffold makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. By modifying the substituents on both the pyrimidine and piperidine rings, chemists can systematically explore the structure-activity relationships and optimize the properties of these compounds for specific biological targets.

Historical Context of Related Piperidine- and Pyrimidine-Containing Bioactive Compounds

The history of piperidine- and pyrimidine-containing bioactive compounds is deeply intertwined with the development of modern medicine. The isolation of the piperidine alkaloid, piperine, from black pepper in 1819 marked an early milestone. However, it was the synthesis of the first barbiturates, derivatives of pyrimidine, in the late 19th century that truly highlighted the therapeutic potential of these heterocyclic systems.

The early 20th century saw the discovery of the sulfonamides, including sulfadiazine, which contains a pyrimidine ring and revolutionized the treatment of bacterial infections. Following this, the vital role of pyrimidine bases in nucleic acids was elucidated, further stimulating research into their derivatives. This led to the development of numerous anticancer and antiviral drugs that act as antimetabolites, interfering with the synthesis of DNA and RNA.

The discovery of the antipsychotic activity of chlorpromazine (B137089) in the 1950s, a drug that contains a phenothiazine (B1677639) ring system but whose development paved the way for other CNS-active drugs, spurred the exploration of other nitrogen-containing heterocycles, including piperidine. This led to the development of a wide range of piperidine-containing drugs for psychiatric and neurological disorders.

In recent decades, the focus has shifted towards the rational design of drugs targeting specific enzymes and receptors. This has led to the development of highly potent and selective pyrimidine-based kinase inhibitors for the treatment of cancer and inflammatory diseases. Similarly, the versatility of the piperidine scaffold continues to be exploited in the design of novel therapeutic agents for a wide range of diseases. The historical success of both pyrimidine and piperidine moieties in drug discovery provides a strong rationale for the continued exploration of hybrid scaffolds such as this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrimidin-2-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLWMSPCFDDXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrimidin 2 Ylpiperidine 4 Carbonitrile and Its Analogues

Strategies for Constructing the 1-Pyrimidin-2-ylpiperidine-4-carbonitrile Framework

The construction of the this compound core can be achieved through various synthetic routes, broadly categorized into multi-step sequences and more streamlined one-pot procedures.

Multi-step Synthesis Approaches from Readily Available Precursors

Multi-step synthesis provides a robust and controlled approach to constructing the target molecule from simple, commercially available starting materials. A plausible multi-step sequence can be conceptualized using a flow-process methodology, which allows for the sequential transformation of intermediates without the need for isolation and purification at each stage syrris.jprsc.orgresearchgate.net.

A hypothetical multi-step synthesis could commence with the protection of the nitrogen atom of piperidine-4-carbonitrile, followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable 2-halopyrimidine. The final step would involve the deprotection of the piperidine (B6355638) nitrogen to yield the desired product. While a specific multi-step synthesis for this compound is not extensively detailed in the literature, the principles of such a synthesis are well-established in organic chemistry. Continuous flow reactors can be particularly advantageous for such multi-step sequences, offering precise control over reaction conditions and minimizing reaction times nih.gov.

One-Pot Synthetic Procedures, including Microwave-Assisted and Solvent-Free Conditions

One-pot syntheses offer a more efficient and atom-economical alternative to traditional multi-step approaches by combining multiple reaction steps in a single reaction vessel scielo.org.mxmdpi.comnih.gov. The direct coupling of a 2-halopyrimidine with piperidine-4-carbonitrile is a common one-pot strategy for synthesizing the target framework.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods researchgate.netresearchgate.netmdpi.comrsc.orgmdpi.com. For instance, the amination of halo-pyridines or -pyrimidines with piperidine derivatives can be effectively carried out under microwave irradiation, often without the need for a transition metal catalyst researchgate.net.

Furthermore, solvent-free reaction conditions represent a greener and more environmentally friendly approach to chemical synthesis youtube.commdpi.comcmu.edueurekaselect.com. The direct reaction of a 2-halopyrimidine with piperidine-4-carbonitrile under solvent-free, microwave-assisted conditions can provide a rapid and efficient route to this compound researchgate.net.

| Parameter | Conventional Heating | Microwave-Assisted | Solvent-Free Microwave |

| Reaction Time | Several hours to days | Minutes to a few hours | Minutes |

| Temperature | High | Often higher localized temperatures | High |

| Solvent | Typically used | Can be used or solvent-free | None |

| Yield | Variable | Generally higher | Often high |

| Environmental Impact | Higher (solvent waste) | Lower | Lowest |

Precursor Chemistry and Derivatization Routes

The choice and manipulation of starting materials are crucial for the successful synthesis of this compound and its analogues. This section details the key precursors and the chemical transformations they undergo.

Utilization of Piperidine-4-carboxylic Acid and its Ester Derivatives in Synthesis

Piperidine-4-carboxylic acid and its ester derivatives, such as ethyl isonipecotate, are readily available and versatile precursors for the synthesis of 4-substituted piperidines cenmed.comscbt.com. These precursors can be used to introduce the pyrimidinyl moiety at the 1-position of the piperidine ring.

A common strategy involves the initial formation of the 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, which can then be converted to the corresponding carboxamide and subsequently dehydrated to the nitrile. A patent for pyrimidine-4-carboxamide compounds describes a process where a pyrimidine-4-carboxylic acid is reacted with an appropriate amine and coupling reagents to form the final amide product google.comgoogleapis.com. This suggests a viable route from piperidine-4-carboxylic acid to the target carbonitrile via an amide intermediate.

Ester-Amine Condensation Reactions in Scaffold Formation

Ester-amine condensation is a fundamental reaction in organic synthesis that can be employed to form the crucial C-N bond between the pyrimidine (B1678525) and piperidine rings. In this approach, an ester derivative of piperidine-4-carboxylic acid, such as ethyl isonipecotate, can be condensed with a 2-aminopyrimidine derivative. This reaction typically requires elevated temperatures and may be facilitated by a catalyst. The resulting amide can then be further functionalized or directly converted to the desired product.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ring Construction

Nucleophilic aromatic substitution (SNAr) is one of the most widely used and efficient methods for constructing the this compound framework nih.govresearchgate.net. This reaction involves the displacement of a leaving group, typically a halogen, from the electron-deficient pyrimidine ring by the nucleophilic nitrogen of piperidine-4-carbonitrile.

The reactivity of the 2-halopyrimidine is crucial for the success of the SNAr reaction. Generally, the order of reactivity for the leaving group is F > Cl > Br > I. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave assistance can significantly accelerate this reaction researchgate.netresearchgate.netrsc.org.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

| 2-Chloropyrimidine | Piperidine-4-carbonitrile | SNAr | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat or Microwave |

| 2-Bromopyrimidine | Piperidine-4-carbonitrile | SNAr | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat or Microwave |

| 2-Fluoropyrimidine | Piperidine-4-carbonitrile | SNAr | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat or Microwave |

Coupling Reactions for Diverse Substitutions, including Stannylpyridine Coupling

The synthesis of this compound and its analogues often relies on the formation of a crucial carbon-nitrogen or carbon-carbon bond between the pyrimidine and piperidine moieties. Coupling reactions are paramount for creating this linkage and for introducing further diversity to the molecular scaffold.

A common strategy involves the reaction of a pyrimidine derivative, typically substituted with a halogen or a triflate group, with an appropriately substituted piperidine heterocycle. google.com This nucleophilic aromatic substitution (SNAr) is a foundational method for forging the N1-C2 bond between the piperidine and pyrimidine rings.

For creating carbon-carbon bonds to further functionalize the pyrimidine ring, palladium-catalyzed cross-coupling reactions are extensively used. While direct Stannylpyridine coupling to the piperidine nitrogen is not the primary route for the core structure's assembly, Stille coupling (using organostannanes) and Suzuki coupling (using boronic acids) are highly relevant for attaching aryl or heteroaryl substituents to the pyrimidine ring. For instance, a halogenated 1-(pyrimidin-2-yl)piperidine could be coupled with an organostannane or boronic acid derivative of pyridine to synthesize more complex structures. The Diels-Alder reaction represents another powerful tool for constructing substituted pyridine or pyrimidine ring systems that can be later incorporated. mdpi.com

| Coupling Reaction Type | Reactants | Typical Catalyst/Conditions | Bond Formed | Purpose |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyrimidine + Piperidine-4-carbonitrile | Base (e.g., DIPEA), High Temperature or Microwave | Pyrimidine-Piperidine (C-N) | Assembly of the core scaffold |

| Stille Coupling | Halogenated Pyrimidine + Organostannane (e.g., Stannylpyridine) | Palladium Catalyst (e.g., Pd(PPh3)4) | Pyrimidine-Aryl (C-C) | Introduction of diverse aryl/heteroaryl groups |

| Suzuki Coupling | Halogenated Pyrimidine + Boronic Acid | Palladium Catalyst, Base | Pyrimidine-Aryl (C-C) | Alternative to Stille for C-C bond formation |

| Amide Coupling | Pyrimidine-carboxylic acid + Amine | Coupling Reagents (e.g., EDCI, HOBT) | Amide (C(O)-N) | Functionalization with amide groups mdpi.com |

Introduction of Specific Functional Groups and Halogenation Reactions

The introduction of specific functional groups, particularly halogens, onto the pyrimidine ring is a critical step that often precedes the coupling reactions mentioned above. Halogenated pyrimidines are versatile intermediates in organic synthesis. For example, a synthetic pathway might begin with a 2,4-dihalopyrimidine. One halogen can be displaced by piperidine-4-carbonitrile, leaving the second halogen available for subsequent palladium-catalyzed cross-coupling reactions to introduce additional substituents.

Common halogenating agents for heterocycles like pyrimidine include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. Phosphorus oxychloride (POCl₃) is frequently used to convert hydroxypyrimidines into the more reactive chloropyrimidines. These halogenated intermediates are essential for building molecular complexity. Beyond halogenation, other functional groups can be introduced. For instance, carboxylic acid groups can be installed on the pyrimidine ring, which can then be converted to amides through coupling with various amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT). mdpi.com

Stereoselective Synthesis and Chiral Control in this compound Chemistry

The piperidine ring in this compound contains a potential stereocenter at the C4 position, especially if another substituent is present on the ring. Achieving stereochemical control during the synthesis of piperidine derivatives is crucial, as different stereoisomers can have vastly different biological activities. google.comgoogle.com

Several strategies are employed to achieve stereoselective synthesis of substituted piperidines:

Use of Chiral Pool Precursors: Synthesis can begin from readily available, enantiomerically pure starting materials. For example, derivatives of amino acids like L-proline can be used as precursors to construct the chiral piperidine ring. mdpi.com

Asymmetric Catalysis: The hydrogenation of a corresponding pyridine or tetrahydropyridine precursor using a chiral catalyst (e.g., rhodium or iridium complexes with chiral ligands) can produce the piperidine ring with high enantioselectivity. nih.gov This method allows for the direct creation of the desired stereocenter.

Substrate-Controlled Reactions: The existing stereochemistry at one position of a precursor molecule can direct the stereochemical outcome of a subsequent reaction at another position. For instance, a stereoselective alkylation can be performed on a piperidine precursor where a chiral auxiliary or an existing stereocenter controls the approach of the incoming electrophile. google.comgoogle.com

A one-pot process starting from protected L-glutamic acid can be used to generate chiral piperidine compounds, where the stereochemistry is maintained throughout the reaction sequence. google.com Such methods are vital for producing single-enantiomer products for biological evaluation.

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. | Synthesis starting from L-proline or 4-hydroxy-L-proline. | mdpi.com |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor (e.g., pyridine) using a chiral catalyst. | Rhodium(I) catalyst with a ferrocene ligand for stereoselective hydrogenation. nih.gov | nih.gov |

| Substrate-Controlled Diastereoselective Reduction | Reduction of a cyclic imine or enamine precursor where existing stereocenters direct the hydride attack. | Reduction of unsaturated substituted piperidinones to give specific cis- or trans- isomers. nih.gov | nih.gov |

| Cyclization of Chiral Acyclic Precursors | Intramolecular cyclization of an acyclic molecule containing the necessary stereocenters. | Reductive amination of a chiral dialdehyde or dinitrile compound. google.com | google.comgoogle.com |

Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Research

The unambiguous confirmation of the structure and the assessment of the purity of this compound and its analogues are essential. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information about the electronic environment of protons and their connectivity through spin-spin coupling, confirming the arrangement of substituents on the pyrimidine and piperidine rings. mdpi.com ¹³C NMR helps to identify all unique carbon atoms in the molecule, including the characteristic nitrile carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer additional structural clues. mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound and to monitor the progress of reactions. HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating the target compound from impurities and byproducts.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. This technique is invaluable for confirming the stereochemical outcome of an asymmetric synthesis. researchgate.net

These techniques, used in combination, provide a comprehensive characterization of the synthesized molecules, ensuring their structural integrity and purity for further studies. nih.gov

| Technique | Information Provided | Application in Research |

|---|---|---|

| ¹H NMR | Proton environment, chemical shift, coupling constants, connectivity. | Confirms the arrangement of atoms and functional groups. |

| ¹³C NMR | Number and type of carbon atoms (sp³, sp², sp). | Confirms the carbon skeleton and presence of key functional groups (e.g., nitrile). |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | Confirms the identity and elemental composition of the product. mdpi.com |

| HPLC | Purity assessment, separation of isomers and impurities. | Quantifies the purity of the final compound and reaction mixtures. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry. | Unambiguously determines the structure of crystalline compounds. researchgate.net |

Biological Activity and Target Engagement of 1 Pyrimidin 2 Ylpiperidine 4 Carbonitrile Derivatives

Receptor Modulation Investigations, including Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a primary sensor for bile acids. nih.govmdpi.com It is highly expressed in the liver and intestine, where it plays a central role in regulating the metabolism of bile acids, lipids, and glucose. nih.govnih.gov Upon activation by its ligands (primarily bile acids like chenodeoxycholic acid), FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements to modulate the expression of target genes. nih.govmdpi.com Due to its critical role in metabolic homeostasis, FXR has become an attractive therapeutic target for a range of conditions, including cholestatic liver diseases and non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net

The modulation of FXR activity is not limited to steroidal agonists like obeticholic acid. nih.gov A diverse range of non-steroidal compounds are also being developed as FXR modulators. researchgate.net These modulators can act as full agonists, partial agonists, or antagonists, each offering different therapeutic possibilities. The chemical space for FXR modulators is broad and includes various heterocyclic scaffolds. While direct studies on 1-pyrimidin-2-ylpiperidine-4-carbonitrile derivatives as FXR modulators are not specified, the principles of nuclear receptor modulation suggest that such scaffolds could be tailored to interact with the ligand-binding domain of FXR, potentially leading to the discovery of novel agonists or antagonists for metabolic diseases.

Antimicrobial and Antiparasitic Potential

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically active compounds and has been extensively investigated for its antimicrobial properties. niscpr.res.in Derivatives incorporating pyrimidine and piperidine (B6355638) moieties have been synthesized and evaluated for their efficacy against a range of bacterial pathogens. The paper disc diffusion method is a widely used technique for preliminary screening of antibacterial activity, where the diameter of the zone of inhibition around a compound-impregnated disc corresponds to its potency. niscpr.res.inpharmascholars.com

Studies on various pyrimidine derivatives have demonstrated significant antibacterial activity. For example, certain 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives showed notable zones of inhibition against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at a concentration of 500µg/ml. pharmascholars.com Similarly, other research on pyrimidine and fused pyrimidopyrimidine compounds reported strong antimicrobial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria. nih.gov The combination of pyrimidine with other heterocyclic rings, such as piperazine (B1678402), has also yielded compounds with good antibacterial activity. nih.gov These findings indicate that the pyrimidine scaffold is a valuable template for the development of new antibacterial agents. researchgate.netmdpi.com

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives (Zone of Inhibition in mm)

| Compound Code | E. coli | K. pneumoniae | P. aeruginosa | Concentration |

|---|---|---|---|---|

| AY1 | 2.2 | 1.8 | 2.8 | 500µg/ml |

| AY2 | 5.8 | 7.1 | 7.5 | 500µg/ml |

| AY3 | 4.2 | 5.2 | 6.4 | 500µg/ml |

| AY4 | 3.5 | 4.8 | 5.1 | 500µg/ml |

| AY5 | 6.8 | 8.2 | 9.5 | 500µg/ml |

Data synthesized from studies on 3-Amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives. pharmascholars.com

The structural diversity of pyrimidine derivatives has made them a rich source for the discovery of novel antiviral agents. nih.gov A wide variety of pyrimidine-containing molecules have been synthesized and tested for their ability to inhibit the replication of numerous viruses, including influenza virus, hepatitis B and C (HCV), human immunodeficiency virus (HIV), and coronaviruses. nih.govmdpi.com

For instance, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potential. mdpi.com While displaying generally weak activity, some of these derivatives showed selective efficacy against human coronaviruses 229E and OC43. mdpi.com The nature of the substituent on the pyrimidine core was found to be critical for antiviral effectiveness. mdpi.com The broad-spectrum potential of pyrimidines is highlighted in patent reviews covering decades of research, which document their activity against a wide range of viral pathogens. nih.gov This extensive body of research supports the pyrimidine scaffold as a "privileged structure" in the design of new antiviral therapeutics.

Anti-Trypanosomal Activity (e.g., Trypanosoma cruzi Infection Models)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, necessitating the discovery of new and effective treatments. While direct studies on this compound derivatives are not available, research on related heterocyclic structures provides insights into potential anti-trypanosomal activity.

For instance, studies on various nitrogen-containing heterocyclic compounds have shown promise. A series of 3-cyanopyridine (B1664610) derivatives were synthesized and evaluated for their activity against T. cruzi. Although some compounds displayed promising initial potency, further investigation revealed that the antiparasitic effect was largely driven by lipophilicity, which could lead to unfavorable pharmacokinetic properties.

Additionally, research on piperazine derivatives, which share a six-membered nitrogen-containing ring with piperidine, has identified compounds with significant in vitro activity against T. cruzi. These findings underscore the importance of the heterocyclic core in mediating anti-parasitic effects. The exploration of different scaffolds, including those containing piperidine, is an active area of research for anti-trypanosomal drug discovery.

Anti-Malarial Activity against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, highlights the urgent need for new anti-malarial agents. Both pyrimidine and piperidine moieties are present in various compounds investigated for their anti-malarial properties.

A number of pyrimidine derivatives have been designed and synthesized with the aim of combating drug-resistant malaria. These compounds have shown strong anti-malarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Some of these derivatives are being explored as potential templates for the development of future anti-malarial drugs.

Similarly, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their anti-plasmodial activity. Several of these compounds exhibited potent activity against both 3D7 and W2 strains of P. falciparum, with some molecules showing activity comparable to the standard drug chloroquine. The structure-activity relationship studies of these piperidine derivatives are crucial for optimizing their anti-malarial efficacy.

While specific data for this compound is not available, the demonstrated anti-malarial potential of both its constituent pyrimidine and piperidine scaffolds suggests that this hybrid structure could be a promising starting point for the design of new anti-malarial compounds.

Antioxidant Activities of Related Derivatives

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). The antioxidant potential of various pyrimidine and piperidine derivatives has been a subject of scientific investigation.

Studies on different classes of pyrimidine derivatives have revealed significant antioxidant properties. For example, certain pyrimidinone derivatives have been synthesized and shown to possess remarkable radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity of these compounds is often evaluated in comparison to standard antioxidants like ascorbic acid.

Piperidine derivatives have also been explored for their antioxidant potential. In various in vitro assays, novel piperidine compounds have demonstrated significant scavenging capacity against DPPH. The structure of the piperidine derivative, including the nature and position of substituents, plays a critical role in its antioxidant activity.

The collective findings on the antioxidant properties of pyrimidine and piperidine derivatives suggest that the this compound scaffold may also possess antioxidant capabilities, although experimental verification is required.

Structure Activity Relationship Sar Analysis

Elucidating the Influence of the Pyrimidine (B1678525) Ring System on Biological Activity

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules, including nucleic acids. nih.gov In the context of 1-Pyrimidin-2-ylpiperidine-4-carbonitrile, the pyrimidine ring system is crucial for target engagement and modulating the compound's electronic properties. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key features, acting as hydrogen bond acceptors, which can facilitate anchoring the molecule within the binding site of a target protein. mdpi.com

Role of the Piperidine (B6355638) Moiety in Target Binding and Functional Modulation

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, serves as a versatile scaffold in drug design, offering a three-dimensional framework that can be readily functionalized. mdpi.comijnrd.org In this compound, the piperidine moiety acts as a linker connecting the pyrimidine ring to the carbonitrile group and plays a significant role in determining the compound's conformational preferences and interactions with the target.

The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in a binding pocket. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is critical for orienting the pyrimidine and carbonitrile substituents in a spatially optimal manner for target binding. niscpr.res.in The substitution pattern on the piperidine ring can significantly influence its conformational equilibrium and, consequently, its biological activity. For instance, the presence of a substituent at the 4-position, such as the carbonitrile group, can influence the axial-equatorial preference of other substituents.

Impact of the Carbonitrile Group on Compound Efficacy and Molecular Interactions

The carbonitrile (-C≡N) group is a small, linear, and polar functional group that can significantly impact a compound's physicochemical properties and biological activity. In this compound, the carbonitrile group at the 4-position of the piperidine ring can engage in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor) and dipole-dipole interactions. acs.org

The strong electron-withdrawing nature of the nitrile group can influence the electronic properties of the entire molecule, potentially affecting its metabolic stability and pharmacokinetic profile. researchgate.net For example, the introduction of a nitrile group can block a potential site of metabolism, thereby increasing the compound's half-life. Furthermore, the nitrile group's ability to interact with specific residues in a binding pocket can contribute to the compound's potency and selectivity. In some cases, the nitrile group has been shown to be a key pharmacophoric element, directly interacting with the target protein.

Substituent Effects on the Pyrimidine and Piperidine Rings

Positional and Electronic Effects of Substituents on Activity

The introduction of substituents on either the pyrimidine or piperidine rings of this compound can dramatically alter its biological activity. The nature of the substituent (electron-donating or electron-withdrawing) and its position are critical factors.

On the pyrimidine ring, electrophilic substitution is generally difficult due to its π-deficient nature, but it preferentially occurs at the 5-position. wikipedia.org Substituents at the 2-, 4-, and 6-positions, which are more electron-deficient, can significantly influence the ring's reactivity and its interactions with the target. For example, in a series of pyrido[3,2-d]pyrimidine (B1256433) inhibitors, substituents at the C-7 position were shown to improve the efficiency on kinases. mdpi.com

On the piperidine ring, substituents can affect the ring's conformation and the basicity of the nitrogen atom. Electron-withdrawing groups can decrease the pKa of the piperidine nitrogen, affecting its ability to form ionic bonds. The stereochemistry of substituents on the piperidine ring is also crucial, as different stereoisomers can exhibit vastly different biological activities.

| Ring | Position | Substituent Type | Effect on Activity | Reference |

| Pyrimidine | 5 | Electron-withdrawing | Can enhance binding affinity | acs.org |

| Pyrimidine | 2, 4, 6 | Various | Modulates kinase inhibitory activity | researchgate.net |

| Piperidine | 4 | Polar groups | Can improve selectivity | researchgate.net |

| Piperidine | N-alkylation | Alkyl chains | Influences metabolic stability | researchgate.net |

Exploration of Linker Group Variations and their Pharmacological Impact

While this compound has a direct linkage between the pyrimidine and piperidine rings, the exploration of linker groups between these two moieties in analogous compounds provides valuable SAR insights. The length, rigidity, and chemical nature of a linker can profoundly impact a compound's ability to adopt an optimal conformation for binding to its target.

Introducing a flexible linker, such as an ethylamino chain, can increase conformational freedom, which may lead to improved binding affinity by allowing the pyrimidine and piperidine moieties to better orient themselves within the binding site. nih.gov Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity, but may also introduce unfavorable steric clashes. The insertion of a piperazine (B1678402) moiety as a linker has been shown to improve rigidity and solubility upon protonation. nih.gov

| Linker Type | Properties | Impact on Activity | Reference |

| Direct Bond | Rigid | Constrains conformation, may be optimal for some targets | - |

| Alkyl Chain | Flexible | Increases conformational freedom, can improve binding | nih.gov |

| Piperazine | Semi-rigid | Improves solubility and rigidity | nih.gov |

| Amide | Planar, H-bonding | Can introduce specific interactions and improve metabolic stability | nih.gov |

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound is a critical factor governing its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can be influenced by the nature of the substituents. niscpr.res.in

For 1-arylpiperidines, the orientation between the aryl and piperidine rings is determined by electronic effects of substituents on the aryl ring. researchgate.net Electron-withdrawing groups on the pyrimidine ring would favor a more coplanar orientation with the piperidine ring to enhance conjugation. The preference for an axial or equatorial orientation of the 4-carbonitrile group can have a significant impact on how the molecule fits into a binding pocket. Computational modeling and experimental techniques like NMR spectroscopy are essential tools for determining the preferred conformation and understanding its relationship to biological activity. nih.govnih.gov The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not be the lowest energy conformation in solution.

| Moiety | Conformation | Key Factors | Implication for SAR | Reference |

| Piperidine Ring | Chair | Steric hindrance, substituent effects | Determines spatial orientation of substituents | niscpr.res.in |

| Pyrimidine-Piperidine | Torsional Angle | Electronic effects, steric hindrance | Influences overall shape and fit into binding site | researchgate.net |

| 4-Carbonitrile | Axial/Equatorial | 1,3-diaxial interactions | Affects interactions with specific residues in the binding pocket | researchgate.net |

Ligand Efficiency and Optimization Metrics in this compound Design

In modern drug discovery, the optimization of a lead compound is a multidimensional process that balances potency with physicochemical properties to ensure a favorable pharmacokinetic and safety profile. core.ac.uk Ligand efficiency (LE) and other related metrics are pivotal in guiding this process by quantifying the quality of a compound's binding affinity relative to its size and other properties. nih.gov

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It helps in identifying compounds that achieve high affinity without becoming excessively large, a phenomenon often referred to as "molecular obesity." core.ac.uk During lead optimization, a common challenge is that activity often increases with molecular size. nih.gov LE provides a way to normalize for this, prioritizing compounds that make more efficient use of their atomic composition for binding.

Another critical metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates the potency of a compound to its lipophilicity (typically measured as logP or logD). core.ac.uk LLE is defined as the pIC50 (or pKi) minus the logP value. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, optimizing LLE is crucial for developing drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. core.ac.uk

For a hypothetical series of analogs based on the this compound scaffold, these metrics would be applied to guide structural modifications. The goal would be to enhance potency while maintaining or improving efficiency scores.

Table 1: Illustrative Application of Efficiency Metrics in a Hypothetical Analog Series

| Compound ID | R-Group Modification | Potency (IC50, nM) | pIC50 | Heavy Atom Count (HAC) | clogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| A-1 | -H (Parent Scaffold) | 500 | 6.3 | 15 | 0.42 | 2.5 | 3.8 |

| A-2 | -CH3 | 250 | 6.6 | 16 | 0.39 | 2.8 | 3.8 |

| A-3 | -F | 150 | 6.8 | 16 | 0.41 | 2.6 | 4.2 |

| A-4 | -OCH3 | 50 | 7.3 | 17 | 0.47 | 2.3 | 4.8 |

This table is for illustrative purposes only to demonstrate the calculation and application of LE and LLE metrics.

In this hypothetical optimization, the addition of a methoxy (B1213986) group (Compound A-4) significantly improves potency. While the LE decreases slightly due to the addition of two heavy atoms, the LLE shows a marked improvement, suggesting this is a more efficient modification in terms of balancing potency and lipophilicity. Such an analysis helps chemists prioritize which analogs to synthesize and advance. nih.gov

Understanding Molecular Interactions through Co-crystallized Structures

The precise binding mode of a ligand within its target protein is fundamental to understanding structure-activity relationships. X-ray crystallography of protein-ligand complexes provides an atomic-level view of these crucial interactions, guiding rational drug design. While a co-crystal structure specifically for this compound is not publicly documented, analysis of structures containing similar pyrimidine and piperidine moieties can provide valuable insights into its likely binding interactions. nih.govacs.org

The most common non-covalent interactions that drive ligand binding include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.govcambridgemedchemconsulting.com

Hydrogen Bonds: The pyrimidine core of the molecule contains two nitrogen atoms that are potent hydrogen bond acceptors. These are likely to form critical hydrogen bonds with backbone amide protons (N-H) or with the side chains of hydrogen-bond-donating amino acids like serine, threonine, asparagine, or glutamine within a protein's active site. acs.org

Hydrophobic Interactions: The piperidine ring, being an aliphatic and non-polar structure, is well-suited to engage in hydrophobic interactions. It can fit into hydrophobic pockets lined with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Nitrile Group Interactions: The carbonitrile group is a versatile functional group. The nitrogen atom can act as a weak hydrogen bond acceptor. Furthermore, the cyano group is polar and can participate in dipole-dipole interactions or interact with specific residues in the binding pocket.

π-Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions if the binding site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A co-crystal structure of a related diaminopyrimidine inhibitor bound to Cyclin-Dependent Kinase 2 (CDK2) reveals that the pyrimidine core forms two key hydrogen bonds to the hinge region of the ATP binding site, a common binding motif for kinase inhibitors. acs.org The piperidine moiety in other inhibitors often occupies hydrophobic pockets, and its conformation and substitution pattern are critical for optimizing these van der Waals contacts.

Table 2: Potential Molecular Interactions for the this compound Scaffold

| Ligand Moiety | Type of Interaction | Potential Protein Partner (Amino Acid Residues) |

| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Backbone N-H groups; Side chains of Ser, Thr, Asn, Gln, Arg |

| Pyrimidine Ring | π-π Stacking | Phe, Tyr, Trp |

| Piperidine Ring | Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Met, Phe |

| Piperidine Nitrogen | Hydrogen Bond Acceptor (if unprotonated) | Backbone N-H groups; Side chains of Ser, Thr, Asn, Gln |

| Piperidine Nitrogen | Salt Bridge (if protonated) | Asp, Glu |

| Carbonitrile Nitrogen | Hydrogen Bond Acceptor / Dipole-Dipole | Polar residues; Backbone N-H groups |

This predictive analysis, based on the behavior of analogous structures, allows medicinal chemists to form hypotheses about the binding mode of this compound. These hypotheses can then be tested through computational docking studies and the synthesis of new analogs designed to probe specific interactions, ultimately leading to the development of more potent and selective compounds. nih.gov

Computational Chemistry and in Silico Approaches

Computational Assessment of Druggability

The druggability of a compound, its potential to be a viable drug candidate, is increasingly evaluated using computational, or in silico, methods. These approaches predict the pharmacokinetic and pharmacodynamic properties of a molecule before it is synthesized, saving significant time and resources in the drug discovery pipeline. For "1-Pyrimidin-2-ylpiperidine-4-carbonitrile," while specific experimental data is limited in publicly accessible literature, a computational assessment based on its structural features and data from analogous compounds can provide valuable insights into its potential as a therapeutic agent.

In silico analyses typically involve the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as adherence to established principles like Lipinski's Rule of Five, which helps in forecasting the oral bioavailability of a compound. Furthermore, molecular docking studies can predict the binding affinity and interaction of the compound with specific biological targets, offering a glimpse into its potential efficacy.

Based on analyses of structurally related pyrimidine-piperidine and pyrimidine-piperazine compounds, "this compound" is predicted to exhibit favorable drug-like properties. nih.gov Many pyrimidine (B1678525) derivatives have been shown to fall within the acceptable ranges for oral bioavailability. semanticscholar.org Online prediction tools are often utilized to calculate these properties. nih.govresearchgate.net

A summary of the predicted physicochemical properties for "this compound" based on its structure and data from similar compounds is presented below. These parameters are crucial in determining the compound's suitability for oral administration.

| Property | Predicted Value/Range for Structurally Similar Compounds | Significance in Druggability |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution; lower MW is generally preferred. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 1-3 | Indicates the lipophilicity of the molecule, affecting absorption and membrane permeability. researchgate.net |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and membrane permeability. nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts solubility and binding to targets. nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability; lower values suggest better penetration. nih.gov |

| Number of Rotatable Bonds | ≤ 10 | Relates to molecular flexibility and binding entropy. semanticscholar.org |

It is anticipated that "this compound" would adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. nih.gov Studies on similar pyrimidine derivatives have indicated good human intestinal absorption and moderate to high plasma protein binding. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is instrumental in understanding the potential mechanism of action and binding affinity of a drug candidate. For pyrimidine-based compounds, molecular docking studies have been conducted against a variety of targets, including kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov

For instance, in studies involving pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), compounds with electron-withdrawing substituents have shown favorable binding energies. nih.gov The nitrile group in "this compound" is an electron-withdrawing group, which may contribute to its binding affinity for certain kinase targets.

The predicted binding interactions for a compound like "this compound" with a hypothetical kinase active site are likely to involve hydrogen bonding between the pyrimidine nitrogen atoms and amino acid residues in the hinge region of the kinase. The piperidine (B6355638) ring can form van der Waals interactions with hydrophobic pockets within the active site.

A representative table of molecular docking results for structurally analogous pyrimidine-piperidine compounds against a generic kinase target is provided below to illustrate the potential binding affinity.

| Analogous Compound Series | Target | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Pyrimidine-piperidine amides | Tyrosine Kinases (e.g., EGFR) | -7.0 to -9.5 | Hinge region amino acids (via H-bonds), hydrophobic residues. nih.gov |

| Thiazolo[5,4-d]pyrimidine-piperidines | Adenosine (B11128) A2A Receptor | -8.0 to -10.0 | Key polar and aromatic residues in the binding pocket. nih.gov |

| General Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 | THR 165, GLU 12, LYS 33, THR 14. nih.gov |

These in silico findings, while predictive, underscore the potential of "this compound" as a druggable molecule. The favorable ADMET profile and the likelihood of strong interactions with biologically relevant targets suggest that this compound warrants further investigation through synthesis and experimental validation.

Following a comprehensive search for scientific literature on the chemical compound This compound , it has been determined that there is no publicly available research data corresponding to the specific preclinical investigations and mechanistic studies outlined in the user's request.

The executed searches for this specific compound in relation to cell-based kinase inhibition, cell cycle perturbation, apoptosis induction, PI3K-PKB-mTOR pathway modulation, parasite infection models, in vitro antiproliferative activity, and in vivo efficacy in animal models did not yield any relevant results.

The scientific literature contains information on related but structurally distinct compounds, such as other pyrimidine derivatives or molecules containing the piperidine-4-carbonitrile scaffold. However, adhering to the strict user instruction to focus solely on "this compound" and not introduce any information that falls outside this explicit scope, it is not possible to generate the requested article.

Therefore, the content for the specified outline cannot be provided. There is an absence of published data to populate the requested sections and subsections concerning the biological and mechanistic activities of This compound .

Preclinical Investigations and Mechanistic Studies

Biochemical and Biophysical Characterization of Target Engagement

A thorough search of scientific databases yielded no specific enzyme kinetic studies for 1-Pyrimidin-2-ylpiperidine-4-carbonitrile. Consequently, there are no reported IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values to characterize its potency against any specific enzymatic target.

There is no available data from radiometric filter binding assays or split luciferase binding assays to characterize the direct binding affinity or interaction of this compound with any biological target.

Investigation of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Preclinical Settings

No preclinical studies detailing the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound have been published. Such investigations are crucial for understanding the exposure-response relationship of a compound, but this information is not available for the specified molecule.

Data on the metabolic stability of this compound in liver microsomes is not present in the accessible scientific literature. Microsomal stability assays are fundamental for predicting a compound's metabolic clearance, but this evaluation has not been reported for this specific molecule.

Future Perspectives and Research Directions

Design and Synthesis of Novel 1-Pyrimidin-2-ylpiperidine-4-carbonitrile Derivatives with Enhanced Properties

The future design of novel derivatives will focus on systematic structural modifications to optimize potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these efforts. researchgate.netnih.gov Key strategies will involve modifications at several positions on the scaffold.

Pyrimidine (B1678525) Ring Substitution: The 4, 5, and 6 positions of the pyrimidine ring are amenable to substitution. Introducing small, electron-withdrawing groups like fluorine can enhance binding affinity and metabolic stability. nih.gov Conversely, bulkier substituents can be used to probe specific sub-pockets within a target's active site to improve selectivity. acs.org

Piperidine (B6355638) Ring Modification: The piperidine nitrogen offers a site for introducing a variety of substituents to modulate physicochemical properties such as solubility and lipophilicity. Conformational restriction of the piperidine ring, for instance by introducing bridged structures, could lock the molecule into a more biologically active conformation, thereby increasing potency. nih.govnih.gov

Carbonitrile Group Bioisosteres: While the nitrile group is a useful pharmacophore, it can be subject to metabolic liabilities. Replacing it with bioisosteric groups such as oxadiazoles, thiazoles, or tetrazoles could improve metabolic stability and introduce new interaction points with the target protein.

Modern synthetic methodologies, including multi-component reactions and flow chemistry, will enable the rapid generation of diverse libraries of these novel derivatives for high-throughput screening. researchgate.net

Table 1: Proposed Synthetic Modifications to the this compound Scaffold

| Modification Site | Proposed Substituents/Modifications | Desired Outcome |

| Pyrimidine Ring (C4, C5, C6) | -F, -Cl, -CH3, -OCH3, -NH2 | Enhanced potency, selectivity, metabolic stability |

| Piperidine Nitrogen (N1) | Alkyl chains, aromatic rings, bridged systems | Improved pharmacokinetics, conformational restriction |

| Piperidine Ring (C3, C5) | -OH, -CH3 | Introduction of new chiral centers, altered conformation |

| Carbonitrile Group (C4) | Tetrazole, oxadiazole, carboxamide | Improved metabolic stability, alternative H-bonding |

Exploration of Novel Biological Targets and Disease Indications for the Scaffold

The pyrimidine scaffold is known to interact with a wide range of biological targets, suggesting that this compound derivatives could be developed for multiple disease indications. researchgate.nettandfonline.com

Kinase Inhibition: Pyrimidine derivatives are well-established kinase inhibitors. researchgate.netacs.org Future research should screen derivatives of this scaffold against a broad panel of kinases implicated in oncology, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). tandfonline.comacs.org Beyond cancer, kinases like Janus kinases (JAKs) and p21-activated kinases (PAKs) are targets for inflammatory and neurological disorders, respectively, representing untapped potential for this scaffold. nih.govnih.gov

Metabolic Pathway Modulation: Enzymes in the pyrimidine biosynthesis and salvage pathways, such as Dihydroorotate Dehydrogenase (DHODH), are crucial for cancer cell proliferation. nih.govembopress.org Derivatives of the scaffold could be designed as inhibitors of these metabolic enzymes.

Other Targets: The scaffold's structural features warrant investigation against other target classes. These could include G-protein coupled receptors (GPCRs), ion channels, and enzymes like Dihydrofolate Reductase (DHFR), which is a known target for pyrimidine-based drugs. jyoungpharm.org This exploration could lead to novel treatments for infectious diseases, cardiovascular conditions, and central nervous system disorders. tandfonline.com

Advanced Computational Modeling for Expedited Lead Optimization

Computer-aided drug design (CADD) will be instrumental in accelerating the optimization of lead compounds derived from the this compound scaffold. nih.govtandfonline.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can be developed to correlate the structural features of synthesized derivatives with their biological activity. nih.govmdpi.com These models will provide predictive insights into which modifications are most likely to improve potency, guiding the design of new molecules and reducing the need for exhaustive synthetic efforts.

Molecular Docking and Dynamics: For target-based discovery, molecular docking can predict the binding poses of derivatives within the active site of a protein. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and provide a more accurate estimation of binding affinity, helping to prioritize the most promising candidates for synthesis. nih.govtandfonline.com

Virtual Screening and ADMET Prediction: Large virtual libraries of derivatives can be screened in silico against known protein structures to identify potential hits. mdpi.com Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase, allowing researchers to filter out compounds with unfavorable pharmacokinetic profiles before committing to costly synthesis and testing. rsc.org

Integration of Omics Data for Deeper Mechanistic Insights

To fully understand the biological effects of novel this compound derivatives, integrating data from "omics" technologies will be essential. This approach moves beyond single-target interactions to provide a systems-level view of a compound's activity.

Transcriptomics and Proteomics: By analyzing changes in mRNA and protein expression levels in cells treated with a compound, researchers can identify the signaling pathways that are modulated. For instance, transcriptomic analysis of cancer cells treated with a pyrimidine-based DHODH inhibitor revealed a rapid shutdown of protein translation pathways. embopress.orgembopress.org This type of data can confirm the intended mechanism of action and uncover unexpected off-target effects or novel therapeutic opportunities.

Metabolomics: Analyzing the global metabolic changes in response to a compound can provide deep insights into its functional impact. embopress.org For a scaffold targeting pyrimidine metabolism, metabolomics can directly measure the downstream consequences of enzyme inhibition, confirming target engagement and revealing metabolic vulnerabilities that could be exploited in combination therapies.

Biomarker Discovery: Omics data can help identify biomarkers that predict patient response to a drug. For example, a specific gene expression signature or metabolic profile in a patient's tumor might indicate a higher sensitivity to a particular derivative, enabling a personalized medicine approach.

Strategies for Enhancing Selectivity and Potency of the Scaffold

Achieving high potency and selectivity is a critical challenge in drug development. For the this compound scaffold, several strategies can be employed to enhance these properties.

Structure-Based Design: Utilizing X-ray crystal structures of target proteins, derivatives can be rationally designed to maximize favorable interactions with the binding site while avoiding interactions with off-target proteins. For kinases, which share a conserved ATP-binding pocket, exploiting unique features in the "gatekeeper" residue or adjacent hydrophobic pockets is a common strategy to achieve selectivity. acs.orgresearchgate.net

Lipophilic Efficiency (LipE): Optimizing for LipE, which relates potency to lipophilicity, is a key strategy for developing compounds with better drug-like properties. The goal is to increase potency without excessively increasing lipophilicity, which can lead to poor solubility, high plasma protein binding, and off-target toxicity. nih.gov

Allosteric Inhibition: Instead of targeting the highly conserved active site of an enzyme, designing derivatives that bind to a less-conserved allosteric site can be a powerful strategy for achieving high selectivity. nih.gov This approach can lead to inhibitors with novel mechanisms of action and potentially fewer side effects.

Table 2: Strategies for Improving Potency and Selectivity

| Strategy | Approach | Example |

| Structure-Based Design | Exploit unique residues in the target's active site. | Modify substituents on the pyrimidine ring to interact with a specific gatekeeper residue in a kinase. |

| Scaffold Hopping | Replace the pyrimidine core with a different heterocycle. | Use a pyrazolopyrimidine core to alter kinase selectivity profile. researchgate.net |

| Conformational Constraint | Introduce rigid elements into the piperidine ring. | Create a bridged piperazine (B1678402) to lower lipophilicity while maintaining potency. nih.gov |

| Allosteric Targeting | Design ligands to bind outside the primary active site. | Develop a derivative that stabilizes an inactive conformation of a target enzyme. |

Potential for Combination Therapies Involving this compound

The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome drug resistance. mdpi.com Derivatives of the this compound scaffold could be valuable components of such regimens.

Synergistic Targeting of Pathways: A derivative targeting a specific kinase could be combined with a standard-of-care chemotherapy agent. For example, an inhibitor of a pro-survival signaling kinase could sensitize cancer cells to the DNA-damaging effects of drugs like fluorouracil. embopress.org

Overcoming Metabolic Plasticity: Cancer cells can often adapt to inhibitors of de novo pyrimidine synthesis by upregulating salvage pathways. mdpi.com A promising strategy involves the dual inhibition of both pathways. A derivative from this scaffold targeting a salvage pathway enzyme could be combined with a known inhibitor of de novo synthesis, such as Leflunomide. nih.govmdpi.com

Hybrid Molecule Design: An alternative to combination therapy is the creation of hybrid molecules that incorporate two distinct pharmacophores into a single chemical entity. nih.gov The this compound scaffold could be linked to another anticancer pharmacophore to create a dual-target agent designed to inhibit two cancer-related targets simultaneously. tandfonline.com

Translational Research Opportunities from Preclinical Findings

Translating promising preclinical findings into clinical success is a major hurdle in drug development. nih.gov For derivatives of the this compound scaffold, a clear translational strategy is essential.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Early and robust characterization of the pharmacokinetic properties (absorption, distribution, metabolism, excretion) and pharmacodynamic effects (target engagement in vivo) is crucial. mdpi.com Optimizing properties like oral bioavailability and metabolic half-life in preclinical models increases the likelihood of achieving therapeutic drug concentrations in patients. nih.gov

Development of Preclinical Models: The use of advanced preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, can provide a more accurate prediction of clinical efficacy than traditional cell line-based models.

Biomarker-Guided Clinical Trials: Preclinical data should be used to identify potential biomarkers of response. These biomarkers can then be used to select patients for clinical trials who are most likely to benefit from the new drug, increasing the probability of a successful outcome. This represents a key principle of precision medicine. nih.gov The journey from a promising scaffold to a clinically approved drug is challenging, but by leveraging these future research directions, the therapeutic potential of the this compound scaffold can be fully explored. mdpi.comnumberanalytics.com

Conclusion

Summary of Key Academic Contributions and Discoveries Pertaining to 1-Pyrimidin-2-ylpiperidine-4-carbonitrile

A thorough review of academic and scientific databases reveals a lack of specific published research dedicated to this compound. Consequently, there are no key academic contributions or discoveries that can be directly attributed to this compound at this time. The scientific community's focus appears to be on related analogs and derivatives, which have shown promise in various therapeutic areas.

Remaining Challenges and Future Opportunities in this compound Research

The primary challenge in the research of this compound is the foundational lack of available data. Future research opportunities are therefore broad and would need to begin with fundamental studies.

Remaining Challenges:

Lack of Synthesis Data: Detailed and optimized synthetic routes for this compound are not readily available in the public domain.

No Characterization Data: Comprehensive spectroscopic and physicochemical characterization data for the compound are not publicly documented.

Unknown Biological Activity: There is no published information on the biological targets or pharmacological effects of this specific molecule.

Future Opportunities:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step for any further research. This would be followed by thorough characterization to establish its chemical and physical properties.

Biological Screening: Once synthesized, the compound could be subjected to a broad range of biological screens to identify any potential therapeutic activities. Given the activities of related compounds, areas of interest could include oncology, virology, and metabolic diseases.

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the this compound scaffold could serve as a starting point for the synthesis of new derivatives to explore structure-activity relationships and optimize for potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Pyrimidin-2-ylpiperidine-4-carbonitrile, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-component reactions under thermal aqueous conditions, as demonstrated in pyrimidinecarbonitrile derivatives. Key steps include cyclocondensation of aldehydes, malononitrile, and amines, with temperature control (80–100°C) and pH adjustments to optimize yields. Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., K₂CO₃) significantly impact purity . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from by-products like unreacted amines or dimerized intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve the pyrimidine ring protons (δ 7.5–8.5 ppm) and piperidine carbons (δ 25–55 ppm). The carbonitrile group appears as a singlet near δ 115 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 229.1) and fragmentation patterns indicative of the carbonitrile group .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity, with mobile phases like acetonitrile/water (70:30) ensuring baseline separation of impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) aid in understanding the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the carbonitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonding between the pyrimidine nitrogen and active-site residues (e.g., Asp86 in EGFR) and steric compatibility of the piperidine ring . Validate docking results with MD simulations to assess binding stability under physiological conditions.

Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrimidinecarbonitriles?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions across studies, such as cell line variability (e.g., HEK293 vs. HeLa) or differences in compound concentrations (IC₅₀ values). For instance, discrepancies in antiproliferative activity may arise from assay duration (48 vs. 72 hours) .

- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing phenyl with thiophene at position 4) and test against a standardized panel of targets to isolate contributing factors. Use X-ray crystallography (if feasible) to correlate binding modes with activity .

Q. What experimental strategies are recommended to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., hydrolysis of the carbonitrile to amide under acidic conditions) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation and moisture absorption .

Q. How can researchers optimize reaction conditions for piperidine ring functionalization while minimizing side reactions?

- Methodological Answer :

- Protection/Deprotection Strategies : Temporarily protect the piperidine nitrogen with Boc groups during alkylation or acylation steps to prevent unwanted nucleophilic attacks. For example, Boc protection reduces dimerization during Suzuki couplings .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling reactions. Ligands like XPhos enhance selectivity for C–N bond formation over competing pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for pyrimidinecarbonitriles across literature studies?

- Methodological Answer :

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation (e.g., enamine intermediates in cyclocondensation). Low yields may result from premature precipitation of intermediates, which can be mitigated by solvent polarity adjustments .

- By-Product Identification : Conduct GC-MS or HRMS to detect side products (e.g., dimerized species). Optimize stoichiometry (e.g., aldehyde:amine ratio) to suppress by-product formation .

Biological Evaluation Design

Q. What in vitro assays are most suitable for preliminary screening of this compound’s pharmacological potential?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2 or CDK4/6) at varying concentrations (1–100 µM). Include staurosporine as a positive control .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or A549) with 48-hour exposure. Normalize data to vehicle-treated controls and validate via flow cytometry for apoptosis markers (e.g., Annexin V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.